molecular formula C11H12O B052882 1-Benzosuberone CAS No. 826-73-3

1-Benzosuberone

Cat. No. B052882
CAS RN: 826-73-3
M. Wt: 160.21 g/mol
InChI Key: KWHUHTFXMNQHAA-UHFFFAOYSA-N
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Description

1-Benzosuberone, also known as 6,7,8,9-Tetrahydro-5-benzocycloheptenone, is a chemical compound with the molecular formula C11H12O . It has an average mass of 160.212 Da and a monoisotopic mass of 160.088821 Da .


Synthesis Analysis

The synthesis of novel amide derivatives of benzosuberone from commercially available benzosuberone was successfully achieved in six steps. Some of the important reactions involved in the synthesis are (i) insertion of methylester (ii) Suzki reaction and (iii) saponification followed by amide bond formation . Various methods have been reported for the construction of the seven-membered benzosuberone derivatives, such as palladium-catalyzed intramolecular reactions, ring-closing metathesis, and cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of 1-Benzosuberone consists of a seven-membered ring fused to a benzene ring . The structure can be represented by the linear formula C11H12O .


Chemical Reactions Analysis

1-Benzosuberone has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel amide derivatives . It has also been used in palladium-catalyzed intramolecular reactions, ring-closing metathesis, and cycloaddition reactions .


Physical And Chemical Properties Analysis

1-Benzosuberone has a molecular weight of 160.21 g/mol . More detailed physical and chemical properties may require additional research or experimental data.

Scientific Research Applications

Medicinal Chemistry

1-Benzosuberone is a key structural feature of many well-known natural pharmacophores such as Colchicine and Theaflavins . It has gained popularity in the field of medicinal chemistry due to its broad-spectrum effect . Numerous derivatives of the benzosuberone molecule have been discovered as lead compounds for the development of novel medications .

Anti-Cancer Applications

Compounds possessing the benzosuberone skeleton have shown potential in the development of anti-cancer drugs . These compounds have been tested against various human cancer cell lines .

Antibacterial Applications

Benzosuberone derivatives have demonstrated antibacterial properties . The results of antibacterial screening and Structure-Activity Relationship (SAR) revealed that the compounds containing this skeleton with the piperazine and morpholine rings have antimicrobial potential when compared to the commercial antibiotic Norfloxacin .

Antifungal Applications

In addition to their antibacterial properties, benzosuberone derivatives also exhibit antifungal activities .

Anti-Inflammatory Applications

Benzosuberone derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory drugs .

Antimalarial Applications

Benzosuberone derivatives have shown potential as anti-malarial agents . They have been tested for their efficacy against malaria .

Anti-Tubercular Applications

Benzosuberone derivatives have also been studied for their anti-tubercular properties . This opens up another avenue for the development of new drugs using benzosuberone as a base .

Antimicrobial Applications

A series of novel benzosuberone derivatives were synthesized and evaluated as antimicrobial agents . These studies used substituted benzosuberone derivatives as starting materials .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHUHTFXMNQHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231908
Record name 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzosuberone

CAS RN

826-73-3
Record name Benzosuberone
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Record name 1-Benzosuberone
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Record name 1-Benzosuberone
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Record name 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one
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Record name 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
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Record name 1-Benzosuberone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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